molecular formula C11H18N3O3 B12339363 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-

1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-

Cat. No.: B12339363
M. Wt: 240.28 g/mol
InChI Key: FMIAJQWPEPKWPM-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The compound’s molecular formula is C25H45N3O3, and it has a molecular weight of 435.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been identified as a delta opioid receptor-selective agonist, which means it can activate these receptors, leading to analgesic effects . The pathways involved include G-protein coupled receptor signaling, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C11H18N3O3

Molecular Weight

240.28 g/mol

InChI

InChI=1S/C11H18N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h5-6H2,1-4H3,(H2,12,13,15,16)

InChI Key

FMIAJQWPEPKWPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1[O])(C)C)C(=O)NC(=O)N2)C

Origin of Product

United States

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